2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, also known as EFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. EFMA is a derivative of acetamide, which is a class of organic compounds known for their diverse biological activities.
Scientific Research Applications
Synthesis and Inhibitory Activity
2-(4-methoxyphenyl)ethyl acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing promise in antidiabetic activity through in vivo screening in SLM and STZ models. This suggests the potential for similar acetamide derivatives, such as 2-(4-ethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide, in therapeutic applications targeting diabetes and related metabolic disorders (Saxena et al., 2009).
Comparative Metabolism and Herbicidal Activity
The metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes has been extensively studied, providing insights into the metabolic pathways and potential toxicological profiles of similar compounds, including acetamide derivatives. This research aids in understanding the environmental and health impacts of such chemicals used in agricultural practices (Coleman et al., 2000).
Structural Studies and Anion Coordination
Research into the spatial orientations of amide derivatives for anion coordination has revealed unique geometries and assembly structures, such as tweezer-like and channel-like structures, offering potential applications in the design of molecular receptors and sensors. These findings highlight the structural versatility of acetamide derivatives, including this compound, in supramolecular chemistry (Kalita & Baruah, 2010).
Synthesis of β-Lactam Antibiotics
Acetamide intermediates play a critical role in the synthesis of β-lactam antibiotics, highlighting the importance of acetamide derivatives in pharmaceutical synthesis. This underscores the potential utility of this compound in the development of new antibiotic agents (Cainelli et al., 1998).
Anticancer and Antiangiogenic Activity
Novel 3-arylaminobenzofuran derivatives, characterized by substituents such as methoxy and ethoxycarbonyl groups, have demonstrated significant anticancer and antiangiogenic activity. This suggests potential research directions for similar acetamide compounds in cancer treatment and the development of new therapeutic agents targeting the colchicine site on tubulin (Romagnoli et al., 2015).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-21-14-8-6-13(7-9-14)11-17(19)18-12-16(20-2)15-5-4-10-22-15/h4-10,16H,3,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNPJCGMWLQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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